molecular formula C18H15Cl2N3 B15023257 2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole

2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B15023257
M. Wt: 344.2 g/mol
InChI Key: TVZFOTDIIIUTGW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole is a synthetic organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole typically involves the condensation of 4-chloroaniline with 3-chloropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]benzimidazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazole
  • 1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole
  • 2-(4-chlorophenyl)-1-(2-chloroethyl)-1H-imidazo[1,2-a]benzimidazole

Uniqueness

2-(4-chlorophenyl)-1-(3-chloropropyl)-1H-imidazo[1,2-a]benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15Cl2N3

Molecular Weight

344.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(3-chloropropyl)imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C18H15Cl2N3/c19-10-3-11-22-17(13-6-8-14(20)9-7-13)12-23-16-5-2-1-4-15(16)21-18(22)23/h1-2,4-9,12H,3,10-11H2

InChI Key

TVZFOTDIIIUTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N3CCCCl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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